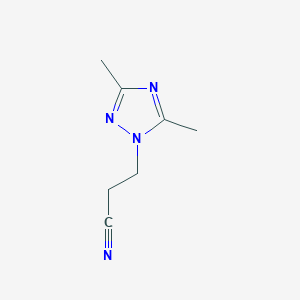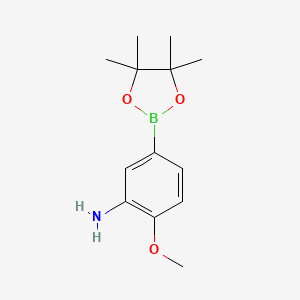
3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
The compound “2,5-Difluorophenylboronic acid” is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists that functions as therapeutic agents for the treatment of influenza infections .
Molecular Structure Analysis
The molecular structure of “2,5-Difluorophenylboronic acid” is represented by the linear formula F2C6H3B(OH)2 . The molecular weight is 157.91 .
Physical And Chemical Properties Analysis
The compound “2,5-Difluorophenylboronic acid” has a melting point of 105-110 °C (lit.) . It is soluble in methanol .
Scientific Research Applications
Synthesis and Structural Analysis
- Research on the synthesis and pharmacological properties of derivatives of tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid shows the potential for creating compounds with strong analgesic activity. This highlights the importance of structural modifications in developing therapeutically relevant molecules (Śladowska et al., 1999).
- Studies on supramolecular associations in proton-transfer adducts involving benzamidinium cations and uracil derivatives, including 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveal complex hydrogen bonding patterns that could inform the design of molecular recognition systems and crystal engineering (Portalone, 2010).
Biological Activity and Applications
- The title compound, belonging to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, has been studied for its biological activity spectrum. These compounds' crystal packing and intermolecular interactions could offer insights into their bioactive properties and potential therapeutic applications (Nizam Mohideen et al., 2008).
Fluorescent Properties and Coordination Chemistry
- Research into lead(II) complexes with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showcases different topologies and fluorescent properties, suggesting potential applications in materials science and sensor development (Chen et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Similar compounds have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the target’s conformation or activity, affecting downstream cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect a variety of pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . The compound’s lipophilicity (Log Po/w) ranges from 0.0 to 1.15 , which could influence its distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to have cytotoxic activities, suggesting that this compound may also have potential anticancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can be influenced by the specific cellular environment, including the presence of other proteins or small molecules, the cell’s metabolic state, and the specific cell type .
properties
IUPAC Name |
3-(2,5-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O4/c12-5-1-2-7(13)8(3-5)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDMVLQGXVHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C(=O)C(=CNC2=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



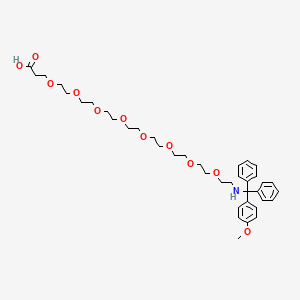
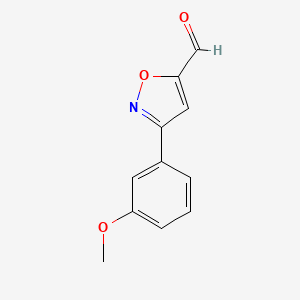
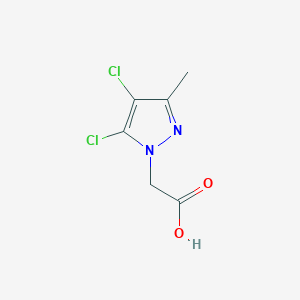
![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)



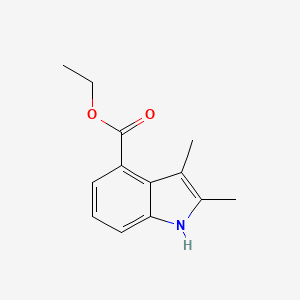
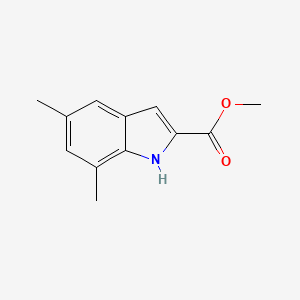

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)

